molecular formula C16H20Cl2N6O B11510720 6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11510720
M. Wt: 383.3 g/mol
InChI Key: ZPISMALHGPBZSD-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Morpholine Moiety: The morpholine group can be attached via a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-chlorobenzyl)-N’-[2-(piperidin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine: Similar structure with a piperidine moiety instead of morpholine.

    6-chloro-N-(4-chlorobenzyl)-N’-[2-(pyrrolidin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine: Similar structure with a pyrrolidine moiety instead of morpholine.

Uniqueness

The presence of the morpholine moiety in 6-chloro-N-(4-chlorobenzyl)-N’-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as increased solubility and potential for specific biological interactions. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C16H20Cl2N6O

Molecular Weight

383.3 g/mol

IUPAC Name

6-chloro-2-N-[(4-chlorophenyl)methyl]-4-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6O/c17-13-3-1-12(2-4-13)11-20-16-22-14(18)21-15(23-16)19-5-6-24-7-9-25-10-8-24/h1-4H,5-11H2,(H2,19,20,21,22,23)

InChI Key

ZPISMALHGPBZSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC(=N2)Cl)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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